4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile
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Overview
Description
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and are often used as building blocks for various pharmaceuticals . This compound features a piperidine ring substituted with hydroxy, methyl, phenyl, and carbonitrile groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled nitrile introduction are employed. The use of advanced catalysts and reaction conditions helps in scaling up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenyl and methyl groups contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A simpler analog with a phenyl group attached to the piperidine ring.
4-Hydroxy-4-phenylpiperidine: Similar structure but lacks the methyl and nitrile groups.
4-Cyano-4-phenylpiperidine: Contains a nitrile group but lacks the hydroxy and methyl groups.
Uniqueness
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of hydroxy, methyl, phenyl, and nitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-10-8-16-13(11(2)14(10,17)9-15)12-6-4-3-5-7-12/h3-7,10-11,13,16-17H,8H2,1-2H3 |
InChI Key |
WYWIMOATJMGNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(C1(C#N)O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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